Comprehensive Solubility Profile and Solvation Thermodynamics of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene in Organic Solvents
Comprehensive Solubility Profile and Solvation Thermodynamics of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene in Organic Solvents
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of highly functionalized aromatic intermediates is critical for optimizing synthetic routes, purification processes, and formulation strategies. This technical whitepaper provides an in-depth analysis of the solubility behavior of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene (CAS: 30435-75-7). By deconstructing its physicochemical properties and mapping them to thermodynamic solvation principles, this guide offers both a predictive framework for solvent selection and a self-validating experimental protocol for precise solubility quantification.
Physicochemical Profiling & Mechanistic Rationale
To predict the solubility of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene, we must first analyze the causality between its molecular architecture and its intermolecular forces. The compound features a central benzene ring substituted with four distinct functional groups: a bromo (-Br), a methoxy (-OCH₃), a methyl (-CH₃), and a nitro (-NO₂) group.
According to standardized physicochemical databases, this compound exhibits a calculated LogP of approximately 3.04 and a topological polar surface area (TPSA) of 55.1 Ų . These metrics dictate its solvation mechanics:
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Steric and Electronic Effects: The methoxy group is flanked by the bulky bromo and nitro groups. This severe steric hindrance forces the methoxy oxygen slightly out of the aromatic plane, disrupting optimal resonance overlap. This localizes electron density, creating a strong, localized dipole moment.
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Hydrogen Bonding Dynamics: The molecule possesses multiple hydrogen bond acceptors (the oxygen atoms of the methoxy and nitro groups) but zero hydrogen bond donors . Consequently, it cannot disrupt the strong, cohesive hydrogen-bonded network of aqueous media, rendering it practically insoluble in water.
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Dispersion and Polarizability: The heavy bromine atom is highly polarizable, facilitating strong London dispersion forces and potential halogen bonding. This drives exceptional solubility in halogenated solvents.
Thermodynamic cycle of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene dissolution.
Quantitative Solubility Matrix in Organic Solvents
Based on the thermodynamic principles outlined above, the solubility of 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene varies drastically across different solvent classes. The data below summarizes the expected solubility ranges, allowing chemists to select optimal solvents for reactions (high solubility) or recrystallization (mixed solvent systems).
| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |
| Polar Aprotic | Acetone | 20.7 | > 100 (High) | Strong dipole-dipole interactions with -NO₂ and -OCH₃ groups. |
| Halogenated | Dichloromethane | 8.9 | > 100 (High) | High polarizability; dispersion forces and halogen bonding with -Br. |
| Aromatic | Toluene | 2.4 | 50 - 100 (Moderate-High) | π-π stacking interactions with the highly functionalized benzene ring. |
| Polar Protic | Methanol | 32.7 | 10 - 50 (Moderate) | H-bond acceptance by solute; limited by the solute's overall lipophilicity. |
| Non-polar Aliphatic | n-Hexane | 1.9 | < 10 (Low) | Weak dispersion forces; insufficient energy to break the crystal lattice. |
| Aqueous | Water | 80.1 | < 0.1 (Practically Insoluble) | High solvent cohesive energy; lack of H-bond donors in the solute. |
Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol
To generate empirical, publication-grade solubility data, researchers must utilize a methodology that inherently proves its own accuracy. The Isothermal Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility .
The following protocol is engineered as a self-validating system . It employs a two-timepoint verification strategy to mathematically guarantee that kinetic supersaturation has resolved and true thermodynamic equilibrium has been achieved .
Step-by-Step Workflow
Step 1: Solvent Preparation & Saturation
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Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap (to prevent solvent evaporation and plasticizer leaching).
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Incrementally add solid 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene until a visible, persistent precipitate remains. Causality: The presence of excess solid is the fundamental thermodynamic requirement to maintain a saturated state.
Step 2: Isothermal Equilibration (The Self-Validating Step)
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Place the vials in an isothermal orbital shaker set precisely to 25.0 ± 0.1 °C. Temperature control is critical, as solubility is an exponentially temperature-dependent thermodynamic parameter.
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Agitate at 150 RPM.
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Internal Control Check: Extract a 100 µL aliquot at 24 hours (T24) and another at 48 hours (T48) .
Step 3: Phase Separation
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Centrifuge the aliquots at 10,000 RPM for 10 minutes to pellet the bulk undissolved solid.
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Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organic solvents (unlike PES or Nylon). Filtration removes suspended micro-crystals that would otherwise dissolve in the HPLC mobile phase and artificially inflate the quantified solubility.
Step 4: HPLC-UV Quantification
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Dilute the filtered supernatant with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear range of your established calibration curve (
). -
Analyze via HPLC-UV (detection at ~254 nm, corresponding to the aromatic chromophore).
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Validation Gate: Compare the calculated concentration at T24 and T48. If the difference (
) is < 5% , thermodynamic equilibrium is validated. If , the system is still kinetically shifting, and agitation must continue for an additional 24 hours.
Self-validating isothermal shake-flask workflow for solubility quantification.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13860183, 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene." PubChem Database. URL:[Link]
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Biorelevant. "USP <1236>: Solubility Measurements Chapter." Biorelevant Support & Technical Guides. URL:[Link]
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Ràfols, C., et al. "Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts." European Journal of Pharmaceutical Sciences, PubMed. URL:[Link]
